molecular formula C8H14ClN3O B2498937 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride CAS No. 2197061-95-1

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride

Cat. No.: B2498937
CAS No.: 2197061-95-1
M. Wt: 203.67
InChI Key: BRHHCKHXAIYNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C8H14ClN3O and its molecular weight is 203.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound has been a cornerstone in the synthesis of various chemically diverse libraries. It has been notably used in:

  • The synthesis of a novel series of derivatives by undergoing O-alkylation and reacting with various compounds to produce derivatives with potential antibacterial activity (Prasad, 2021).
  • Generating a structurally diverse library of compounds through alkylation and ring closure reactions, expanding the potential applications in different chemical domains (Roman, 2013).
  • Synthesizing nitrogen-rich molecules for potential applications in gas generators, highlighting its role in creating high-energy materials (Srinivas et al., 2014).

Structural and Mechanistic Studies

The compound has been instrumental in understanding chemical structures and mechanisms:

  • Employed in the synthesis of diamides, aiding in understanding structural nuances and potential applications in medicinal chemistry (Agekyan & Mkryan, 2015).
  • Used in studies to synthesize and evaluate structures for their potential anti-inflammatory and antioxidant properties, contributing to medicinal chemistry and pharmaceutical studies (Shankar et al., 2017).
  • Facilitated the synthesis of N-heterocycle-fused compounds, aiding in understanding and expanding the chemical space of heterocyclic chemistry (Dzedulionytė et al., 2022).

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As an amine, it could potentially be irritating to the skin, eyes, and respiratory tract. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve studying its pharmacokinetics, pharmacodynamics, and toxicity, as well as clinical trials .

Properties

IUPAC Name

1-(oxan-4-yl)imidazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c9-8-5-11(6-10-8)7-1-3-12-4-2-7;/h5-7H,1-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHHCKHXAIYNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(N=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.